molecular formula C10H9NO2 B1267725 4-Hydroxy-8-methoxyquinoline CAS No. 21269-34-1

4-Hydroxy-8-methoxyquinoline

Cat. No. B1267725
CAS RN: 21269-34-1
M. Wt: 175.18 g/mol
InChI Key: DJVLMLGPDKKYJW-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxyquinoline is a compound with the empirical formula C10H9NO2 and a molecular weight of 175.18 . It is a solid substance .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Hydroxy-8-methoxyquinoline, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-methoxyquinoline consists of a pyridine ring fused to a phenol, with a methoxy group attached at the 8th position .


Chemical Reactions Analysis

8-Hydroxyquinoline derivatives, including 4-Hydroxy-8-methoxyquinoline, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

4-Hydroxy-8-methoxyquinoline is a solid substance . It has a molecular weight of 175.18 and an empirical formula of C10H9NO2 .

Scientific Research Applications

Antimicrobial Activity

4-Hydroxy-8-methoxyquinoline: has been identified as having significant antimicrobial properties. It’s part of the broader family of 8-hydroxyquinolines, which are known for their ability to disrupt the metabolic processes of various microorganisms. This compound can be used to develop new antimicrobial agents that are effective against bacteria, fungi, and protozoa. Its mechanism often involves chelating essential metal ions that bacteria need for survival .

Anticancer Research

This compound is also being explored for its potential in anticancer therapy. The 8-hydroxyquinoline moiety is a promising scaffold for the development of new cancer treatments due to its ability to induce apoptosis in cancer cells. Researchers are investigating 4-Hydroxy-8-methoxyquinoline for its cytotoxic effects on various cancer cell lines, with the aim of developing targeted therapies that minimize damage to healthy cells .

Alzheimer’s Disease Treatment

The therapeutic value of 4-Hydroxy-8-methoxyquinoline extends to neurodegenerative diseases as well. It’s being studied for its potential to mitigate the effects of Alzheimer’s disease. The compound’s ability to chelate metal ions is beneficial in this context, as it may help in reducing the aggregation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .

Synthesis of Pharmacologically Active Scaffolds

In medicinal chemistry, 4-Hydroxy-8-methoxyquinoline serves as a building block for various pharmacologically active scaffolds. Its structure is versatile and can be modified to create a wide range of derivatives with desired biological activities. This makes it an invaluable tool for drug discovery and the synthesis of new therapeutic agents .

Analytical Chemistry Applications

Due to its chelating properties, 4-Hydroxy-8-methoxyquinoline is used in analytical chemistry as a reagent for the detection and quantification of metal ions. It forms complexes with metals, which can then be analyzed using various spectroscopic methods to determine the concentration of metals in a sample .

Material Science

In the field of material science, 4-Hydroxy-8-methoxyquinoline is utilized for the synthesis of organic compounds that have specific electronic properties. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s ability to form stable complexes with metals is particularly useful in creating materials with enhanced conductivity and luminescence .

Safety and Hazards

The safety data sheet for 4-Hydroxy-8-methoxyquinoline indicates that it has Acute Tox. 4 Oral and Eye Dam. 1 hazard classifications . It is recommended to avoid dust formation and to use personal protective equipment as required .

Future Directions

Quinoline derivatives, including 4-Hydroxy-8-methoxyquinoline, have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the study of 4-Hydroxy-8-methoxyquinoline and its derivatives could involve the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVLMLGPDKKYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287844
Record name 4-Hydroxy-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methoxyquinoline

CAS RN

21269-34-1
Record name 21269-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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